molecular formula C19H37N3O6 B15073511 (2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid

(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid

Cat. No.: B15073511
M. Wt: 403.5 g/mol
InChI Key: OJQLGILETRTDGQ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Efpeglenatide is a long-acting glucagon-like peptide-1 receptor agonist developed to improve glycemic control in individuals with type 2 diabetes. It is also being investigated for its potential to reduce body weight and cardiovascular risks in patients with obesity or overweight with comorbidities .

Preparation Methods

Efpeglenatide is synthesized by modifying a single amino acid in the exendin analog and coupling it to a fragment crystallizable (Fc) fragment of the human immunoglobulin G molecule. This modification allows for slow clearance and permits once-weekly dosing . The industrial production methods involve recombinant DNA technology and protein engineering to achieve the desired modifications and conjugation .

Chemical Reactions Analysis

Efpeglenatide undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues in the peptide chain.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at lysine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Scientific Research Applications

Efpeglenatide has several scientific research applications:

Mechanism of Action

Efpeglenatide exerts its effects by binding to the glucagon-like peptide-1 receptor, which is a G protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance insulin secretion from pancreatic beta cells, inhibit glucagon release, and slow gastric emptying. These actions collectively improve glycemic control and promote weight loss .

Comparison with Similar Compounds

Efpeglenatide is compared with other glucagon-like peptide-1 receptor agonists such as liraglutide, semaglutide, and dulaglutide. While all these compounds share a similar mechanism of action, efpeglenatide is unique due to its longer half-life, allowing for once-weekly dosing. Additionally, efpeglenatide has shown superior efficacy in reducing body weight and improving glycemic control compared to some of its counterparts .

Properties

Molecular Formula

C19H37N3O6

Molecular Weight

403.5 g/mol

IUPAC Name

(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H37N3O6/c20-16(18(23)24)6-1-2-8-21-9-4-12-27-14-15-28-13-5-11-22-10-3-7-17(22)19(25)26/h16-17,21H,1-15,20H2,(H,23,24)(H,25,26)/t16-,17-/m0/s1

InChI Key

OJQLGILETRTDGQ-IRXDYDNUSA-N

Isomeric SMILES

C1C[C@H](N(C1)CCCOCCOCCCNCCCC[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)CCCOCCOCCCNCCCCC(C(=O)O)N)C(=O)O

Origin of Product

United States

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